molecular formula C13H15F2NO B13496327 1-Benzoyl-4-(difluoromethyl)piperidine

1-Benzoyl-4-(difluoromethyl)piperidine

Cat. No.: B13496327
M. Wt: 239.26 g/mol
InChI Key: ARRGZURLFFDYIA-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(difluoromethyl)piperidine is an organic compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-(difluoromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzoyl chloride in the presence of a base, followed by the introduction of the difluoromethyl group using a difluoromethylating agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-(difluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzoyl and difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; solvents like ethanol or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzoyl-4-(difluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(difluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoyl-4-(difluoromethyl)piperidine can be compared with other similar compounds, such as:

    1-Benzoylpiperidine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    4-(Difluoromethyl)piperidine:

    1-Benzoyl-4-methylpiperidine: Contains a methyl group instead of a difluoromethyl group, leading to variations in its chemical behavior and uses.

The presence of both benzoyl and difluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

[4-(difluoromethyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C13H15F2NO/c14-12(15)10-6-8-16(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

ARRGZURLFFDYIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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